GC7 Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
GC7 is an inhibitor of deoxyhypusine synthase (Ki = 9.7 nM), an enzyme that participates in the biosynthesis of the amino acid hypusine, which is formed post-translationally on eukaryotic initiation factor 5A (eIF5A). It inhibits the production of hypusine in CHO cells when used at a concentration of 1 µM. GC7 (20 µM) inhibits activation of eIF5A2 and enhances the cytotoxicity of doxorubicin in Huh7 and HepG2 cells. It reduces tumor growth in a Melan-a Tm5 murine melanoma model when administered at a dose of 0.9 mg/kg.
GC7 Sulfate is a deoxyhypusine synthase (DHPS) inhibitor.
Mechanism of Action
Target of Action
GC7 Sulfate is a potent inhibitor of deoxyhypusine synthase (DHPS) . DHPS is an enzyme that plays a crucial role in the post-translational activation of the eukaryotic initiation factor 5A (eIF5A) through a process known as hypusination . eIF5A is one of the most conserved proteins involved in protein synthesis and plays a key role during the elongation of polypeptide chains .
Mode of Action
This compound, also known as N1-guanyl-1,7-diaminoheptane, interacts in a specific binding pocket of the DHPS, completely blocking its activity . This interaction inhibits the hypusination process, a post-translational modification of a specific lysine residue carried out by DHPS .
Biochemical Pathways
The inhibition of DHPS by this compound affects the hypusination process, which is critical for the activation of eIF5A . This results in the disruption of protein synthesis, as eIF5A plays a key role in the elongation of polypeptide chains .
Result of Action
The inhibition of DHPS by this compound leads to a significant reduction in cell viability in a dose-dependent manner . For instance, in MYCN2 cells, 5 μM of this compound can inhibit cell viability by 40% and 60%, respectively, compared to untreated control cells . This is achieved through the induction of the cell cycle inhibitor p21 and reduction of total and phosphorylated Rb proteins .
Action Environment
The effectiveness of this compound can be influenced by the environment in which it operates. For example, the interaction of GC7 with DHPS is less stable in the thermophilic enzyme compared to human DHS, which could underlie a lower inhibitory capacity of the hypusination process in certain environments .
Biochemical Analysis
Biochemical Properties
GC7 Sulfate interacts with DHPS, inhibiting its function and thereby affecting the hypusination process . This interaction with DHPS is crucial as it influences the activity of eIF5A, a protein that plays a key role in protein synthesis .
Cellular Effects
This compound has been observed to have significant effects on cell function. For instance, it has been found to inhibit cell proliferation in a dose-dependent manner in Neuroblastoma (NB) cells . This is achieved through the induction of the cell cycle inhibitor p21 and reduction of total and phosphorylated Rb proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DHPS, effectively blocking its activity . This interaction inhibits the hypusination process, a critical post-translational modification of eIF5A .
Metabolic Pathways
This compound is involved in the hypusination pathway, a unique post-translational modification process. It acts as a DHPS inhibitor, thereby affecting the hypusination of eIF5A .
Subcellular Localization
Given its role as a DHPS inhibitor, it is likely that it localizes to the cytoplasm where DHPS and eIF5A are typically found .
Properties
IUPAC Name |
2-(7-aminoheptyl)guanidine;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4.H2O4S/c9-6-4-2-1-3-5-7-12-8(10)11;1-5(2,3)4/h1-7,9H2,(H4,10,11,12);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDOWYFCKAAANU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCCN=C(N)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.